molecular formula C15H10N2O2 B065389 3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile CAS No. 175277-77-7

3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile

Cat. No.: B065389
CAS No.: 175277-77-7
M. Wt: 250.25 g/mol
InChI Key: GZGXPVQBWUZVQJ-UHFFFAOYSA-N
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Description

3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile is a chemical compound with the molecular formula C15H10N2O2 It is known for its unique structure, which includes a benzoxazole ring fused with a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile typically involves the reaction of 2-aminophenol with benzoyl chloride to form 2-benzoxazolinone. This intermediate is then reacted with benzyl cyanide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with the nitrile group reduced to an amine.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile
  • 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzoic acid
  • 2-Benzoxazolinone derivatives

Uniqueness

3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile is unique due to its specific combination of a benzoxazole ring and a benzonitrile group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • IUPAC Name : 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl)benzonitrile
  • Molecular Formula : C15H12N2O2
  • Molecular Weight : 240.27 g/mol
  • CAS Number : [not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Anticancer Activity

Research has shown that derivatives of benzoxazole compounds exhibit significant anticancer properties. For example, studies indicate that similar benzoxazole derivatives demonstrate cytotoxic effects against a range of cancer cells, including:

Cancer Type Cell Lines Reference
Breast CancerMCF-7, MDA-MB-231Bernard et al., 2014
Lung CancerA549, H1975Chung et al., 2015
Liver CancerHepG2Kakkar et al., 2018
Prostate CancerPC3Reddy et al., 2016
Colorectal CancerHCT-116Omar et al., 2020

In these studies, the compounds demonstrated varying degrees of effectiveness, often correlating with structural modifications in their chemical makeup.

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has also been explored. For instance, a study screened several derivatives against bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were determined for various compounds:

Compound MIC (µg/mL) Active Against
Compound A25Bacillus subtilis
Compound B50Escherichia coli
Compound C10Both

This data suggests that certain structural features enhance the antimicrobial efficacy of these compounds.

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

A study conducted by Giordano et al. (2019) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers when treated with varying concentrations of the compound over 48 hours. The study concluded that this compound could potentially serve as a lead candidate for further development in breast cancer therapy.

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, researchers tested the compound against Pichia pastoris, a yeast model organism. The results showed significant antifungal activity with an MIC value significantly lower than those recorded for Bacillus subtilis. This suggests that modifications to the benzoxazole structure could yield potent antifungal agents.

Properties

IUPAC Name

3-[(2-oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c16-9-11-4-3-5-12(8-11)10-17-13-6-1-2-7-14(13)19-15(17)18/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGXPVQBWUZVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC(=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372613
Record name 3-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-77-7
Record name 3-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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